

Indisulam as a Molecular Glue: A Technical Guide to the Degradation of RBM39

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Compound of Interest

Compound Name: *Indisulam*

Cat. No.: *B1684377*

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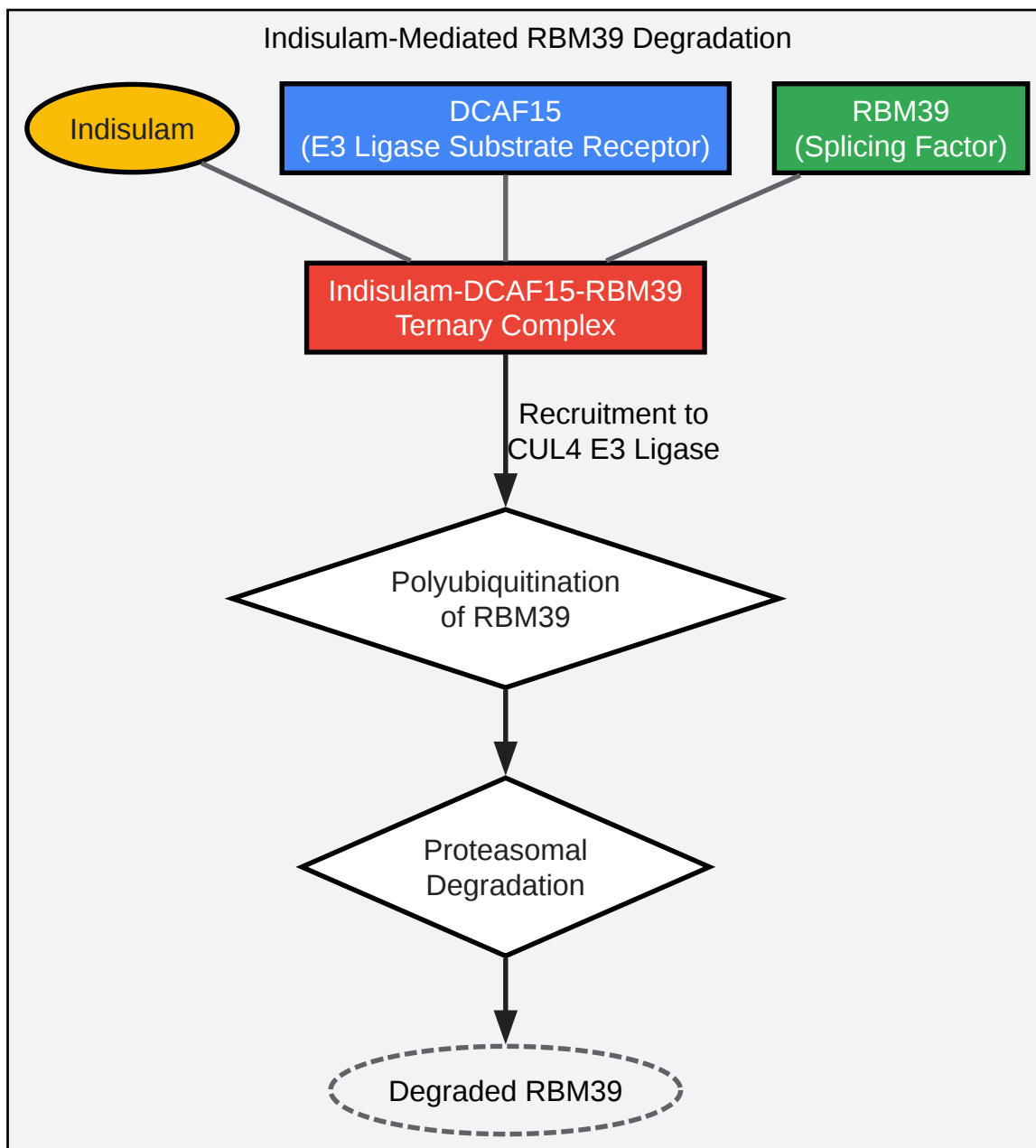
Abstract

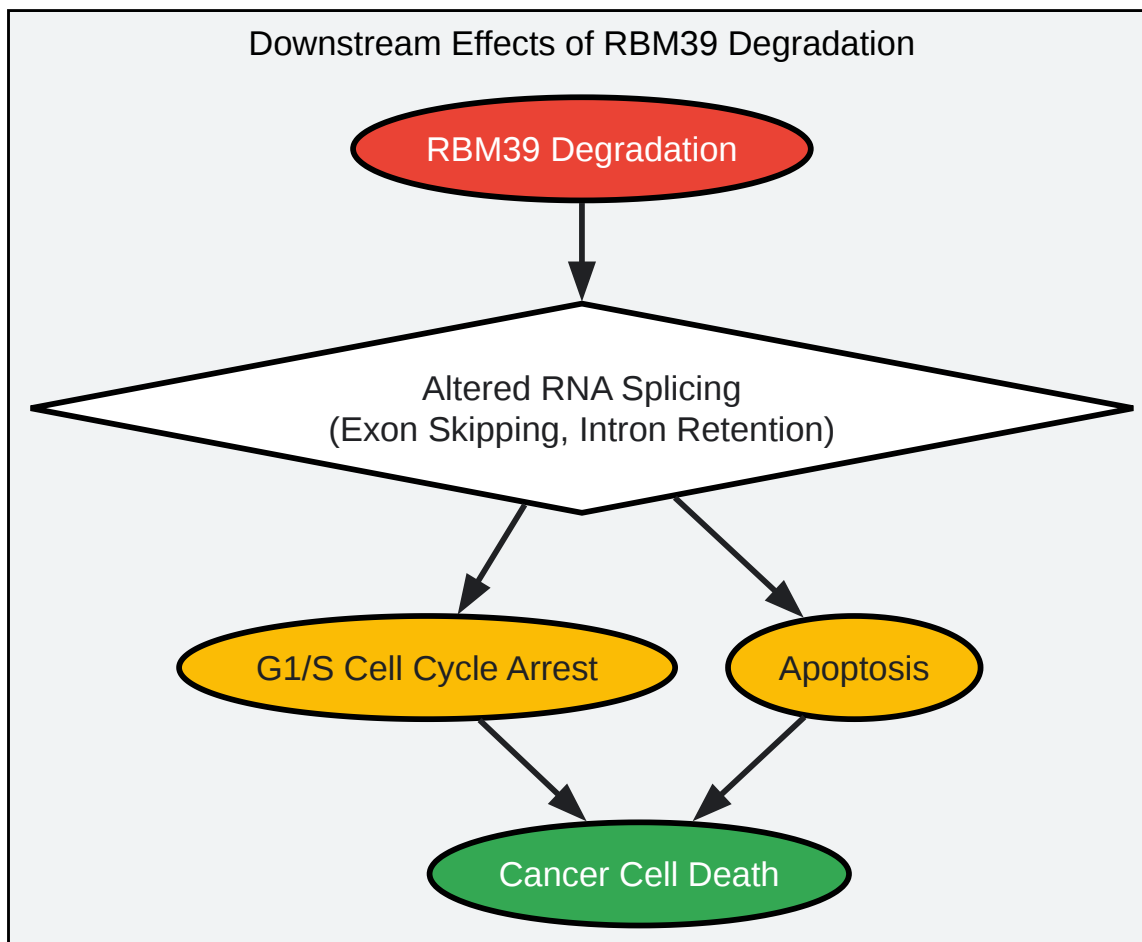
Indisulam, a novel aryl sulfonamide, has emerged as a compelling example of a "molecular glue," a class of small molecules that induce the interaction between two proteins that do not normally associate. This guide provides an in-depth technical overview of **indisulam**'s mechanism of action, focusing on its ability to selectively target the RNA-binding protein RBM39 for degradation. By recruiting RBM39 to the DCAF15 E3 ubiquitin ligase complex, **indisulam** triggers a cascade of events leading to aberrant RNA splicing and potent anti-cancer activity in various preclinical models. This document details the core molecular interactions, summarizes key quantitative data, provides experimental protocols for studying **indisulam**'s effects, and visualizes the relevant biological pathways.

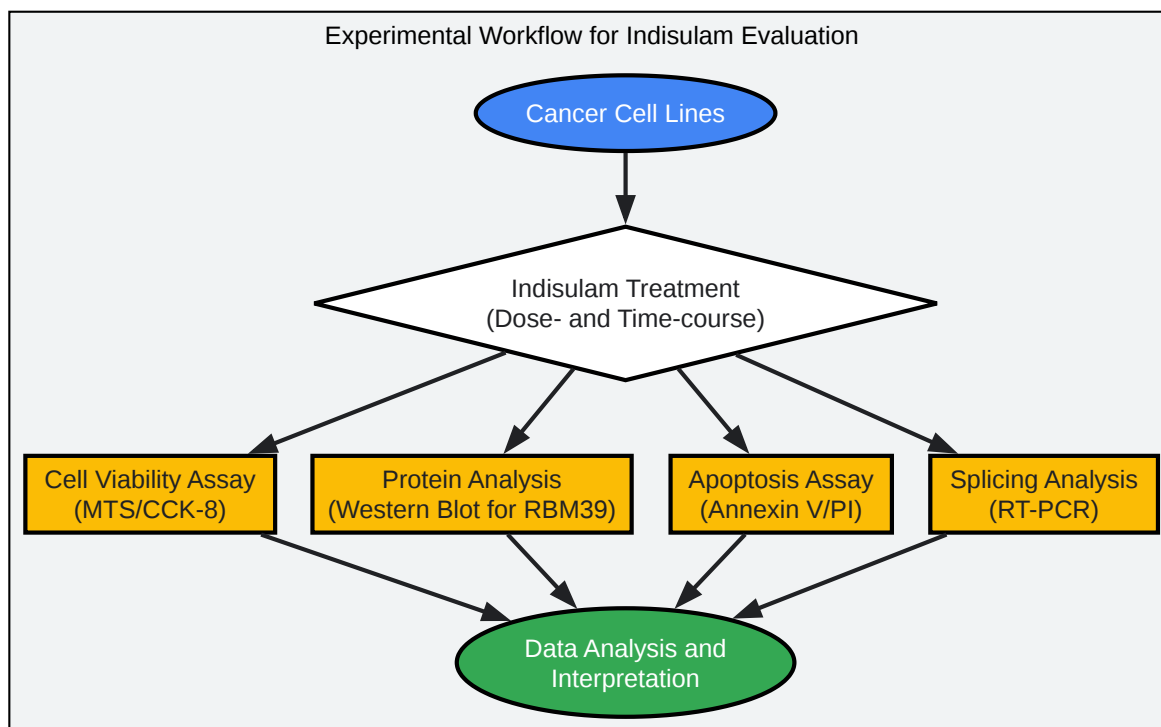
Mechanism of Action: Gluing RBM39 to its Demise

Indisulam's primary mechanism of action involves its function as a molecular glue that facilitates the formation of a ternary complex between the splicing factor RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor.^{[1][2][3]} This induced proximity leads to the polyubiquitination of RBM39 and its subsequent degradation by the proteasome.^{[4][5][6]} The degradation of RBM39, a key component of the spliceosome, results in widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells.^{[7][8][9]} The sensitivity of cancer cells to **indisulam** has been correlated with the expression levels of DCAF15.^{[6][10]}

The structural basis for this interaction has been elucidated, revealing that **indisulam** binds to a pocket on DCAF15, creating a novel surface that is then recognized by the RRM2 domain of RBM39.^{[1][3][11]} This precise molecular recognition underscores the specificity of **indisulam**'s action.







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